molecular formula C13H10N4 B15481379 1-Benzylideneamino-1,2,3-benzotriazole CAS No. 23589-43-7

1-Benzylideneamino-1,2,3-benzotriazole

Cat. No.: B15481379
CAS No.: 23589-43-7
M. Wt: 222.24 g/mol
InChI Key: KSFYLQMDWMTUSD-GXDHUFHOSA-N
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Description

1-Benzylideneamino-1,2,3-benzotriazole is a chemical compound with the molecular formula C13H10N4 and a molecular weight of 222.25 g/mol . Its CAS Registry Number is 23589-43-7 . The compound is also known by other names, including N-(Benzotriazol-1-Yl)-1-Phenyl-Methanimine and Benzotriazol-1-Yl-(benzylidene)amine . From a structural perspective, this molecule integrates a benzotriazole moiety, which is a privileged scaffold in medicinal chemistry known for its versatile biological properties . The broader class of benzotriazole derivatives has been extensively investigated and demonstrates a wide spectrum of significant biological activities. Research has highlighted their potential as antimicrobial , antifungal , antiprotozoal , and antiviral agents . Some benzotriazole-based systems have also shown relevance as anti-tubulin agents and cholesterol-lowering agents . Furthermore, novel benzotriazole derivatives have been synthesized and evaluated as potential inhibitors for enzymes like α-amylase and α-glucosidase, indicating possible applications in metabolic disorder research . The benzotriazole structure itself is chemically versatile and is often used as a synthetic auxiliary or a leaving group in various organic syntheses, facilitating the design of new pharmacologically active compounds and heterocycles . This compound is intended for research purposes only.

Properties

CAS No.

23589-43-7

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

(E)-N-(benzotriazol-1-yl)-1-phenylmethanimine

InChI

InChI=1S/C13H10N4/c1-2-6-11(7-3-1)10-14-17-13-9-5-4-8-12(13)15-16-17/h1-10H/b14-10+

InChI Key

KSFYLQMDWMTUSD-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)C=NN2C3=CC=CC=C3N=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzotriazole Derivatives

Structural and Functional Group Variations

Key structural analogs include:

  • 1-Methyl-1H-1,2,3-benzotriazole (Tolytriazole, TTA) : A methyl-substituted derivative widely used as a corrosion inhibitor .
  • 1-Hydroxybenzotriazole (HOBT) : Contains a hydroxyl group, critical in peptide coupling reactions .
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole : Features a cyclic ether substituent, synthesized via alkylation of alcohols .
  • 1-Benzyl-1H-1,2,3-triazole-substituted benzothiazoles : Hybrid structures with benzothiazole moieties, synthesized via click chemistry .
Table 1: Comparative Physical and Chemical Properties
Compound Substituent Melting Point (°C) Key Applications
1-Benzylideneamino-1,2,3-benzotriazole Benzylideneamino N/A Potential ligand or intermediate
Tolytriazole (TTA) Methyl 82–85 Metal corrosion inhibition
HOBT Hydroxyl 159–161 Peptide synthesis activator
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole Tetrahydro-2H-pyran-2-yl 98–100 Synthetic intermediates
1-Benzyl-1H-triazole-benzothiazole Benzyl + benzothiazole 120–125 Antiproliferative agents

Spectroscopic and Analytical Data

  • NMR Trends :
    • Tolytriazole : $^1$H NMR (CDCl3): δ 2.65 (s, 3H, CH3), 7.2–7.8 (m, 4H, aromatic) .
    • 1-(Tetrahydro-2H-pyran-2-yl) derivative : $^1$H NMR (CDCl3): δ 3.5–4.2 (m, pyran-OCH2), 5.6 (d, J = 4.8 Hz, triazole-CH) .
    • HOBT : $^13$C NMR (DMSO-d6): δ 149.2 (C-OH), 120–135 (aromatic carbons) .

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzylideneamino-1,2,3-benzotriazole, and what conditions optimize yield?

The synthesis typically involves condensation reactions between benzotriazole derivatives and substituted benzaldehydes. A common method includes refluxing 0.001 mol of a benzotriazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with an equimolar amount of benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4 hours . Key parameters include:

Parameter Condition
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
Reaction time4 hours (reflux)
Work-upSolvent evaporation under reduced pressure, filtration

Yields can be improved by using inert atmospheres (e.g., nitrogen) and optimizing stoichiometric ratios of reactants.

Q. How can researchers monitor the progress of synthesis reactions for this compound?

Thin-layer chromatography (TLC) is a widely used analytical method to track reaction progress. A typical protocol involves spotting the reaction mixture on silica-coated plates, using a mobile phase such as ethyl acetate/hexane (1:3), and visualizing under UV light or iodine vapor. Retention factor (Rf) values help confirm intermediate formation or completion of the reaction .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=N stretching at ~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves molecular geometry, as demonstrated in related benzotriazole derivatives (e.g., bond lengths and angles for triazole rings) .

Advanced Research Questions

Q. How does computational chemistry aid in understanding the molecular interactions of this compound?

Density Functional Theory (DFT) calculations and molecular docking studies predict binding affinities to biological targets (e.g., enzymes) or metal ions. For example, the aromatic benzotriazole core facilitates π-stacking interactions, while nitrogen atoms act as hydrogen-bond donors/acceptors. Software like Gaussian or AutoDock can model these interactions, guiding experimental design for drug discovery or coordination chemistry .

Q. What mechanistic insights explain the stability and reactivity of this compound under varying pH conditions?

The benzotriazole moiety is stable in neutral and acidic environments but may undergo hydrolysis in strongly alkaline conditions. Protonation of the triazole ring’s nitrogen atoms enhances electrophilicity, enabling nucleophilic substitutions. Kinetic studies using UV-Vis spectroscopy can monitor degradation rates, while cyclic voltammetry reveals redox behavior relevant to corrosion inhibition or catalytic applications .

Q. How can researchers design derivatives of this compound to enhance biological activity?

Structure-activity relationship (SAR) studies focus on modifying substituents on the benzylideneamino group. For example:

  • Electron-withdrawing groups (e.g., -NO2_2) increase electrophilicity, enhancing interactions with enzyme active sites.
  • Bulky substituents (e.g., aryl groups) improve selectivity by steric hindrance. Biological assays (e.g., MIC tests for antimicrobial activity) validate these modifications .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multicomponent reactions involving this compound?

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd or Cu) accelerate coupling reactions.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How do crystallographic studies resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in 1-(methanesulfonyl)-1H-1,2,3-benzotriazole, the N1–N2 bond length (1.389 Å) and N3–N2 bond length (1.288 Å) confirm localized bonding, critical for understanding reactivity .

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